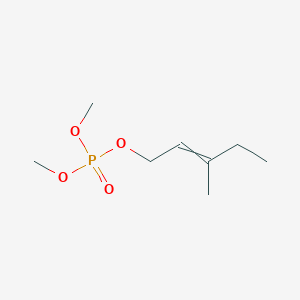
Dimethyl 3-methylpent-2-en-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-methylpent-2-en-1-yl phosphate is an organophosphate compound characterized by its unique structure, which includes a phosphate group attached to a dimethylated pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methylpent-2-en-1-yl phosphate typically involves the phosphorylation of 3-methylpent-2-en-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-methylpent-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of phosphates with different functional groups.
Scientific Research Applications
Dimethyl 3-methylpent-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation reactions and their mechanisms.
Medicine: Research into its potential as a prodrug for delivering phosphate groups in therapeutic applications is ongoing.
Industry: It is utilized in the development of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism by which dimethyl 3-methylpent-2-en-1-yl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can act as a substrate for enzymes such as kinases, which transfer the phosphate group to other molecules, thereby modulating their activity. The pathways involved include phosphorylation cascades that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
- Dimethyl phosphate
- 3-methylpent-2-en-1-yl phosphate
- Trimethyl phosphate
Comparison: Dimethyl 3-methylpent-2-en-1-yl phosphate is unique due to the presence of both dimethyl and pentenyl groups, which confer distinct chemical and physical properties Compared to dimethyl phosphate, it has a more complex structure that can participate in a wider range of chemical reactions
Properties
CAS No. |
821006-40-0 |
|---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
dimethyl 3-methylpent-2-enyl phosphate |
InChI |
InChI=1S/C8H17O4P/c1-5-8(2)6-7-12-13(9,10-3)11-4/h6H,5,7H2,1-4H3 |
InChI Key |
AJTLTFHBLJGJLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOP(=O)(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
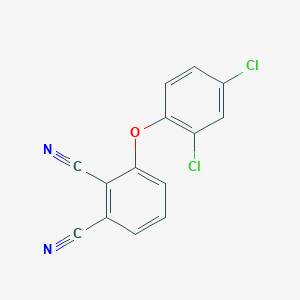
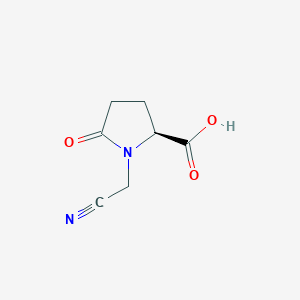
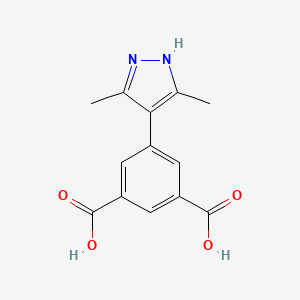
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
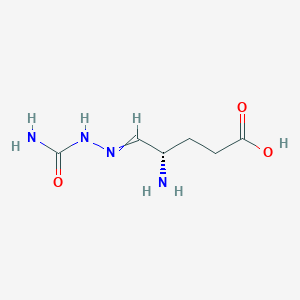
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
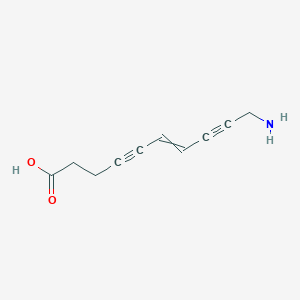
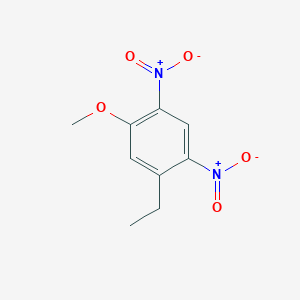
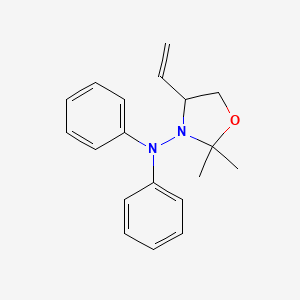
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

